

# 6-Chloro-5-quinolinecarboxylic Acid: A Technical Guide for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	6-Chloro-5-quinolinecarboxylic acid
CAS No.:	803736-96-1
Cat. No.:	B2872653

[Get Quote](#)

## Introduction

**6-Chloro-5-quinolinecarboxylic acid** is a halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry and drug development sectors. Its rigid, heterocyclic structure serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly in the design of kinase inhibitors and other targeted therapeutic agents. This document provides a comprehensive overview of its fundamental properties, synthesis, and key applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

## Core Molecular Properties

The foundational characteristics of **6-Chloro-5-quinolinecarboxylic acid** are essential for its application in chemical synthesis and analysis. These properties dictate its reactivity, solubility, and spectroscopic behavior.

## Chemical Structure and Formula

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is substituted at the 6-position, and a carboxylic acid group is attached at the 5-position.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO <sub>2</sub>	[1][2][3]
Molecular Weight	207.61 g/mol	[1][2][3]
CAS Number	803736-96-1	[1]
IUPAC Name	6-chloroquinoline-5-carboxylic acid	

The presence of the electron-withdrawing chlorine atom and carboxylic acid group on the quinoline core significantly influences the molecule's electronic properties and reactivity. The nitrogen atom in the quinoline ring provides a site for potential coordination or salt formation, while the carboxylic acid group offers a reactive handle for amide bond formation and other derivatizations.

## Synthesis and Derivatization

The synthesis of **6-Chloro-5-quinolinecarboxylic acid** and its analogs is a critical aspect of its utility. While multiple synthetic routes may exist, a common strategy involves the construction of the quinoline ring system from appropriately substituted aniline and carbonyl precursors, followed by functional group manipulations.

### General Synthetic Workflow

A representative synthetic approach often involves a variation of the Gould-Jacobs reaction. The causality behind this choice lies in its reliability for constructing the 4-hydroxyquinoline core, which can then be further modified.

Caption: Generalized Gould-Jacobs approach for synthesis.

### Key Derivatization Reaction: Amide Coupling

The carboxylic acid moiety is the primary site for derivatization, most commonly through amide bond formation. This reaction is fundamental to its use as a building block in drug discovery, allowing for the attachment of various amine-containing fragments to explore structure-activity relationships (SAR).

Protocol: Standard Amide Coupling

- **Activation:** Dissolve **6-Chloro-5-quinolinecarboxylic acid** in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a peptide coupling agent (e.g., HATU, HOBT/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes. The choice of coupling agent is critical; HATU is often chosen for its high efficiency and ability to suppress racemization in chiral substrates.
- **Coupling:** Add the desired primary or secondary amine to the activated acid solution.
- **Reaction:** Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
- **Work-up:** Perform an aqueous work-up to remove the coupling reagents and base. Typically, this involves washing with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO<sub>3</sub>), and brine.
- **Purification:** Purify the resulting amide product using column chromatography or recrystallization.

## Applications in Drug Development

The rigid quinoline scaffold of **6-Chloro-5-quinolinecarboxylic acid** is a privileged structure in medicinal chemistry. It is frequently employed as a key intermediate in the synthesis of kinase inhibitors. The quinoline core can mimic the adenine region of ATP, allowing molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of various kinases.

## Role as a Pharmacophore

The specific substitution pattern—a chlorine at position 6 and a reactive handle at position 5—provides a defined vector for chemical elaboration. The chlorine atom can occupy hydrophobic pockets within an enzyme's active site, while the group derived from the carboxylic acid can be

tailored to form critical hydrogen bonds or other interactions to enhance binding affinity and selectivity.

Caption: Structure-function relationship in kinase inhibitor design.

## Characterization and Quality Control

Rigorous analytical characterization is necessary to confirm the identity and purity of **6-Chloro-5-quinolinecarboxylic acid** and its derivatives.

### Analytical Techniques

Technique	Expected Observations	Purpose
$^1\text{H}$ NMR	Aromatic protons on the quinoline ring system (typically 7-9 ppm), with splitting patterns dictated by their positions. A broad singlet for the carboxylic acid proton (>10 ppm).	Confirms chemical structure and proton environment.
$^{13}\text{C}$ NMR	Signals for the nine aromatic carbons and the carbonyl carbon of the carboxylic acid (~165-175 ppm).	Confirms the carbon skeleton.
Mass Spectrometry	A molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the molecular weight (207.61), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.	Confirms molecular weight and elemental composition.
HPLC	A single major peak under appropriate chromatographic conditions.	Assesses purity and provides a method for reaction monitoring.

## Safety and Handling

As with all chlorinated organic compounds and carboxylic acids, appropriate safety precautions must be taken.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- **Hazards:** May cause skin and eye irritation. The toxicological properties have not been fully investigated. Refer to the Material Safety Data Sheet (MSDS) for complete information.

## Conclusion

**6-Chloro-5-quinolinecarboxylic acid** is a valuable and highly functionalized building block for chemical synthesis. Its defined structure, molecular weight, and reactive carboxylic acid group make it an important intermediate, particularly in the field of medicinal chemistry for the development of targeted therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

## References

- 2-Chloroquinoline-5-carboxylic acid | C<sub>10</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 33778592. PubChem, National Center for Biotechnology Information. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 6-chloro-5-quinolinecarboxylic acid | 803736-96-1 \[m.chemicalbook.com\]](#)
- [2. 62482-29-5 CAS MSDS \(6-CHLORO-QUINOLINE-4-CARBOXYLIC ACID\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)

- [3. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem](#)  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-5-quinolinecarboxylic Acid: A Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b2872653/docs#6-chloro-5-quinolinecarboxylic-acid-a-technical-guide-for-advanced-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)